molecular formula C15H24N2O B1253081 (9alpha)-Spartein-2-one

(9alpha)-Spartein-2-one

Cat. No.: B1253081
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-RFQIPJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

(9alpha)-Spartein-2-one can be extracted, purified, and crystallized from the seeds of Lupinus mutabilis Sweet . The extraction process involves the use of organic solvents, followed by purification through chromatographic techniques. Crystallization is achieved by evaporating the solvent under reduced pressure.

Industrial Production Methods

Industrial production of lupanin typically involves large-scale extraction from lupin seeds. The seeds are first ground into a fine powder, and the alkaloids are extracted using solvents such as methanol or ethanol. The extract is then subjected to purification processes, including liquid-liquid extraction and column chromatography, to isolate lupanin.

Chemical Reactions Analysis

Types of Reactions

(9alpha)-Spartein-2-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lupanine N-oxide.

    Reduction: Reduction of lupanin can yield sparteine.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: (9alpha)-Spartein-2-onee N-oxide

    Reduction: Sparteine

    Substitution: Various N-substituted derivatives of lupanin

Scientific Research Applications

(9alpha)-Spartein-2-one has several scientific research applications:

    Chemistry: this compound is used as a precursor for the synthesis of other quinolizidine alkaloids.

    Biology: It is studied for its effects on the central nervous system, particularly its sedative properties.

    Medicine: this compound has potential therapeutic applications due to its pharmacological properties, including its use as an analgesic and anti-inflammatory agent.

    Industry: this compound is used in the development of natural pesticides and herbicides due to its toxic effects on certain pests.

Mechanism of Action

(9alpha)-Spartein-2-one exerts its effects primarily through interaction with the central nervous system. It acts as a weak sedative by modulating neurotransmitter activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors in the brain that regulate mood and behavior .

Comparison with Similar Compounds

(9alpha)-Spartein-2-one is often compared with other quinolizidine alkaloids such as sparteine, albine, hydroxylupanine, and anagyrine . While all these compounds share a similar tetracyclic structure, lupanin is unique due to its δ-lactam configuration. This structural difference contributes to its distinct pharmacological properties.

List of Similar Compounds

  • Sparteine
  • Albine
  • Hydroxylupanine
  • Anagyrine
  • Lupinine
  • Angustifolin

This compound’s unique structure and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1

InChI Key

JYIJIIVLEOETIQ-RFQIPJPRSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O

Synonyms

alpha-isolupanine
lupanine
lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome

Origin of Product

United States

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